Cas no 1797959-54-6 (4-Propyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide)
![4-Propyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/1797959-54-6x500.png)
4-Propyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-propyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2,3-thiadiazole-5-carboxamide
- 4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
- F6372-1063
- 4-propyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiadiazole-5-carboxamide
- 1797959-54-6
- AKOS024551946
- 4-Propyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide
-
- インチ: 1S/C20H18N6O2S/c1-2-6-16-18(29-26-24-16)20(27)22-15-9-4-3-7-13(15)11-17-23-19(25-28-17)14-8-5-10-21-12-14/h3-5,7-10,12H,2,6,11H2,1H3,(H,22,27)
- InChIKey: TZEPHSDWTWXZGB-UHFFFAOYSA-N
- SMILES: S1C(C(NC2=CC=CC=C2CC2=NC(C3C=NC=CC=3)=NO2)=O)=C(CCC)N=N1
計算された属性
- 精确分子量: 406.12119501g/mol
- 同位素质量: 406.12119501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 29
- 回転可能化学結合数: 7
- 複雑さ: 541
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 135Ų
- XLogP3: 3.6
4-Propyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6372-1063-50mg |
4-propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide |
1797959-54-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6372-1063-30mg |
4-propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide |
1797959-54-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6372-1063-5μmol |
4-propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide |
1797959-54-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6372-1063-20mg |
4-propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide |
1797959-54-6 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6372-1063-20μmol |
4-propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide |
1797959-54-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6372-1063-10μmol |
4-propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide |
1797959-54-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6372-1063-75mg |
4-propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide |
1797959-54-6 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6372-1063-10mg |
4-propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide |
1797959-54-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6372-1063-5mg |
4-propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide |
1797959-54-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6372-1063-1mg |
4-propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide |
1797959-54-6 | 1mg |
$54.0 | 2023-09-09 |
4-Propyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
4-Propyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamideに関する追加情報
4-Propyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide: A Comprehensive Overview
The compound with CAS No. 1797959-54-6, known as 4-Propyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a thiadiazole ring system and a pyridine moiety. The presence of these functional groups makes it a promising candidate for applications in drug design and advanced materials.
Recent studies have highlighted the importance of thiadiazole derivatives in medicinal chemistry due to their unique electronic properties and ability to interact with biological systems. The pyridine group within this compound further enhances its versatility, as it can participate in hydrogen bonding and π-interactions. These characteristics make the compound a valuable tool in the development of new pharmaceutical agents targeting specific biological pathways.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have employed various strategies to optimize the synthesis pathway, including the use of microwave-assisted reactions and catalytic systems. These advancements have not only improved the efficiency of the synthesis but also opened up new possibilities for modifying the structure to enhance its bioavailability and stability.
In terms of biological activity, this compound has shown promising results in preliminary assays. Its ability to inhibit certain enzymes and modulate cellular signaling pathways suggests potential applications in treating diseases such as cancer and neurodegenerative disorders. Furthermore, the compound's oxadiazole ring system has been shown to exhibit antioxidant properties, which could be exploited in developing therapeutic agents for oxidative stress-related conditions.
From a materials science perspective, the compound's structural features make it an attractive candidate for use in advanced materials such as sensors and electronic devices. The thiadiazole moiety contributes to its electrical conductivity and thermal stability, while the pyridine group enhances its compatibility with other functional materials. These properties are being explored in ongoing research projects aimed at developing next-generation materials for energy storage and sensing applications.
Looking ahead, the compound represents a significant step forward in the field of heterocyclic chemistry. Its unique combination of functional groups and versatile reactivity positions it as a key player in both academic research and industrial applications. As researchers continue to uncover its full potential through cutting-edge studies and innovative synthesis techniques, this compound is poised to make a lasting impact across multiple disciplines.
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